![molecular formula C13H10N2O4 B3428782 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid CAS No. 697257-15-1](/img/no-structure.png)

4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

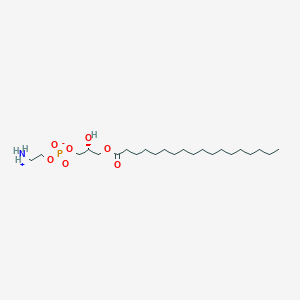

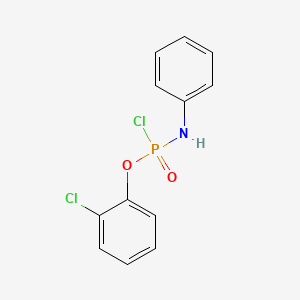

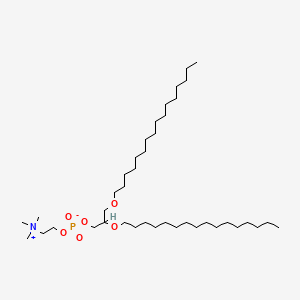

“4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid”, also known as 4-ODP, is a novel organic compound with potential applications in various fields of research and industry. It has a molecular weight of 258.23 g/mol and a molecular formula of C13H10N2O4 .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H10N2O4 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.23 g/mol and a molecular formula of C13H10N2O4 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.科学的研究の応用

Chemical Stability and Degradation Pathways

A study focused on nitisinone, a compound structurally related to the target molecule, explored its stability and degradation products under different conditions using LC-MS/MS. This research is significant for understanding the chemical behavior of similar compounds, showing that nitisinone's stability increases with pH, and identifying stable degradation products (Barchańska et al., 2019).

Interaction with Biological Systems

Research on carboxylic acids, including benzoic acid derivatives, has shown their potential in affecting antioxidant, antimicrobial, and cytotoxic activities, depending on their structural differences. Such studies provide insights into how slight modifications in chemical structure can significantly impact biological activities, which is crucial for designing new drugs or understanding the biological implications of these compounds (Godlewska-Żyłkiewicz et al., 2020).

Potential Medical Applications

Salicylic acid derivatives, closely related to the chemical structure of interest, have been studied for their anti-inflammatory and analgesic properties. One novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise in preliminary assessments for replacing acetylsalicylic acid (ASA) due to its potential activity and benefits. This highlights the ongoing search for safer and more effective alternatives to current medications, with structural analogs of the target molecule playing a key role (Tjahjono et al., 2022).

Molecular Synthesis and Applications

The synthesis and applications of 1,4-dihydropyridines, a structural class to which the target molecule is related, have been extensively reviewed. These compounds are crucial in various biological applications and serve as a foundation for many drugs and synthetic organic chemistry, highlighting the importance of efficient and environmentally benign synthesis methods for bioactive compounds (Sohal, 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid' involves the condensation of 3-acetyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 4-aminobenzoic acid, followed by reduction of the nitro group and subsequent hydrolysis of the resulting ester.", "Starting Materials": [ "3-acetyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid", "4-aminobenzoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 3-acetyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 4-aminobenzoic acid in the presence of sodium hydroxide and ethanol to form the corresponding amide.", "Step 2: Reduction of the nitro group in the amide using sodium borohydride and hydrochloric acid to form the corresponding amine.", "Step 3: Hydrolysis of the resulting ester using hydrochloric acid and water to form the final product, 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid." ] } | |

CAS番号 |

697257-15-1 |

製品名 |

4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid |

分子式 |

C13H10N2O4 |

分子量 |

258.23 g/mol |

IUPAC名 |

4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoic acid |

InChI |

InChI=1S/C13H10N2O4/c16-11-6-3-9(7-14-11)12(17)15-10-4-1-8(2-5-10)13(18)19/h1-7H,(H,14,16)(H,15,17)(H,18,19) |

InChIキー |

LMAFYRNHUNGTBG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |

正規SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B3428766.png)

![[(~15~N)Isocyanatomethyl]benzene](/img/structure/B3428783.png)